4-(Benzylamino)tetrahydropyran-4-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

4-(Benzylamino)tetrahydropyran-4-carboxylic acid (CAS 939761-30-5) is a non-proteinogenic, heterocyclic amino acid derivative characterized by a tetrahydropyran (oxane) core bearing a 4-benzylamino substituent and a carboxylic acid group at the 4-position. With a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g·mol⁻¹, this compound belongs to the class of 4-substituted tetrahydropyran-4-carboxylic acids that serve as constrained amino acid building blocks and synthetic intermediates in pharmaceutical research.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B12096134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)tetrahydropyran-4-carboxylic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCCC1(C(=O)O)NCC2=CC=CC=C2
InChIInChI=1S/C13H17NO3/c15-12(16)13(6-8-17-9-7-13)14-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16)
InChIKeyNRROBNRPEIULMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)tetrahydropyran-4-carboxylic Acid: A Differentiated Tetrahydropyran Amino Acid Building Block for Medicinal Chemistry and Peptide Research Procurement


4-(Benzylamino)tetrahydropyran-4-carboxylic acid (CAS 939761-30-5) is a non-proteinogenic, heterocyclic amino acid derivative characterized by a tetrahydropyran (oxane) core bearing a 4-benzylamino substituent and a carboxylic acid group at the 4-position. With a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g·mol⁻¹, this compound belongs to the class of 4-substituted tetrahydropyran-4-carboxylic acids that serve as constrained amino acid building blocks and synthetic intermediates in pharmaceutical research . Its structural features—a secondary benzylamine, an ether oxygen within the saturated pyran ring, and a free carboxylic acid—confer a distinctive physicochemical profile that differentiates it from both the unprotected 4-amino analog and the common N-protected variants (Boc, Fmoc, Cbz) .

Why 4-(Benzylamino)tetrahydropyran-4-carboxylic Acid Cannot Be Casually Substituted by In-Class Tetrahydropyran-4-carboxylic Acid Analogs


Tetrahydropyran-4-carboxylic acid derivatives carrying different N-substituents—4-amino (free amine, CAS 39124-20-4), 4-(Boc-amino) (CAS 172843-97-9), 4-(Fmoc-amino) (CAS 285996-72-7), and 4-(Cbz-amino) (CAS 138402-13-8)—display markedly divergent physicochemical properties including lipophilicity (LogP spanning from −0.79 to +3.62), polar surface area (PSA ranging from 58.56 to 84.86 Ų), and hydrogen-bonding capacity . These differences translate into distinct solubility, membrane permeability, and metabolic stability profiles that cannot be compensated for by simple stoichiometric adjustment. Furthermore, the secondary benzylamine in the target compound offers an orthogonal protection strategy: the N-benzyl group is stable to both acidic conditions (which cleave Boc) and hydrogenolysis conditions that would remove Cbz, yet it can be selectively debenzylated under catalytic hydrogenation to unmask a secondary amine for further derivatization [1]. Substituting a Boc-, Fmoc-, or Cbz-protected analog without accounting for these reactivity differences risks synthetic failure, poor intermediate yields, or unintended deprotection during multi-step sequences.

Quantitative Differentiation Evidence: How 4-(Benzylamino)tetrahydropyran-4-carboxylic Acid Compares to Its Closest Analogs


Intermediate Lipophilicity (LogP = 1.80) Balances Aqueous Solubility and Membrane Permeability Relative to the Highly Polar 4-Amino Analog (LogP = −0.79) and the Highly Lipophilic Fmoc Analog (LogP = 3.62)

The target compound exhibits a computationally predicted octanol-water partition coefficient (LogP) of 1.80, which lies in an intermediate range considered favorable for oral bioavailability according to Lipinski's Rule of Five (recommended LogP ≤ 5) . In contrast, the unprotected 4-aminotetrahydropyran-4-carboxylic acid (CAS 39124-20-4) is substantially more hydrophilic with a predicted LogP of −0.79, a difference of 2.59 log units . At the opposite extreme, the Fmoc-protected analog (CAS 285996-72-7) is markedly more lipophilic with a predicted LogP of 3.62, representing a 1.82 log unit increase over the target compound . The Cbz analog (LogP 1.60) and Boc analog (LogP 0.99) flank the target compound on either side, with the benzylamino derivative occupying an distinct intermediate position not achievable with these standard protecting groups . A LogP difference of approximately 1 unit corresponds to a roughly 10-fold change in partition coefficient, translating into measurable differences in membrane permeation rates and tissue distribution potential.

Lipophilicity Drug-likeness ADME prediction

Reduced Polar Surface Area (PSA = 58.56 Ų) Distinguishes the Benzylamino Compound from All Common N-Protected Analogs (PSA = 84.86 Ų Each)

The target compound has a computed topological polar surface area (TPSA) of 58.56 Ų, which is 26.30 Ų lower than the uniform TPSA of 84.86 Ų shared by the Boc-, Fmoc-, and Cbz-protected analogs . This reduction arises because the benzylamino substituent lacks the additional carbonyl oxygen present in carbamate protecting groups (Boc, Cbz, Fmoc). TPSA is a critical descriptor for predicting passive membrane permeability; compounds with TPSA below 60–70 Ų are generally considered more likely to cross biological membranes, including the blood-brain barrier, while values above 140 Ų correlate with poor oral absorption [1]. The TPSA of 58.56 Ų places the target compound below the commonly cited 60 Ų threshold for favorable CNS penetration potential, whereas the protected analogs at 84.86 Ų exceed this threshold. This 31% reduction in PSA represents a structurally inherent differentiation not achievable through simple salt formation or formulation of the protected analogs.

Polar surface area Membrane permeability Blood-brain barrier penetration

Orthogonal Protection Strategy: The N-Benzyl Group Provides Stability Under Acidic and Mild Hydrogenolytic Conditions That Cleave Boc and Cbz Protecting Groups

The N-benzyl substituent in the target compound functions as a protected secondary amine that is orthogonal to the standard carbamate protecting groups commonly employed on tetrahydropyran-4-carboxylic acid scaffolds. Specifically: (i) the Boc group (present in CAS 172843-97-9) is cleaved by trifluoroacetic acid (TFA) or HCl/dioxane; (ii) the Cbz group (CAS 138402-13-8) is removed by catalytic hydrogenation (H₂, Pd/C) or HBr/AcOH; and (iii) the Fmoc group (CAS 285996-72-7) is removed under basic conditions (piperidine, DBU) [1]. The N-benzyl group is stable to TFA and to the mild hydrogenolysis conditions that cleave Cbz, yet can be removed by more forcing hydrogenation (H₂, Pd/C, elevated pressure or temperature) or by transfer hydrogenation, enabling a sequential deprotection strategy [2]. In contrast, the free 4-amino analog (CAS 39124-20-4) requires re-protection before many synthetic sequences, adding steps and reducing overall yield. No other commercially available tetrahydropyran-4-carboxylic acid building block offers this specific orthogonality pattern in a single, readily available compound.

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

Purity and Vendor Availability: NLT 97–98% Purity with Analytical Documentation (NMR, HPLC, LC-MS) from Multiple Independent Suppliers

The target compound is commercially available at a minimum purity of 97% (AChemBlock, Catalog T98637) and NLT 98% (SynBlock), with supporting analytical documentation including NMR, HPLC, and LC-MS data . The 4-amino analog (CAS 39124-20-4) is typically offered at 96% purity, while the Boc, Fmoc, and Cbz analogs are generally available at 95–98% purity depending on the supplier . The availability of the target compound from multiple independent vendors (AChemBlock, SynBlock, AK Scientific, MolCore, CymitQuimica) ensures competitive pricing and supply chain redundancy—a procurement consideration not uniformly met by all comparator compounds. The benzylamino derivative is listed under HTS Code 293299 for international shipping with storage at 0–8 °C .

Chemical purity Quality control Procurement specification

High-Impact Research and Industrial Application Scenarios for 4-(Benzylamino)tetrahydropyran-4-carboxylic Acid Based on Its Quantified Differentiation Profile


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal N-Protection with a Non-Carbamate Secondary Amine Building Block

In SPPS campaigns where a tetrahydropyran-constrained amino acid residue must be incorporated with an orthogonal N-protection strategy, the benzylamino compound offers a distinct advantage. The N-benzyl group resists the acidic TFA conditions used for Boc deprotection and the mild hydrogenolysis used for Cbz removal, while the free carboxylic acid enables direct coupling onto resin-bound amines using standard HBTU/HOBt or DIC/Oxyma activation [1]. This eliminates the two-step deprotection/re-protection sequence that would be required if using the 4-amino analog (CAS 39124-20-4). The intermediate lipophilicity (LogP = 1.80) also facilitates resin swelling in DMF or NMP, avoiding the poor swelling observed with excessively polar building blocks. The reduced PSA (58.56 vs. 84.86 Ų for carbamate-protected analogs) may also improve the chromatographic behavior of the resulting peptide intermediates during HPLC purification .

Medicinal Chemistry Library Synthesis Targeting CNS-Penetrant Candidates via Scaffold-Based Diversity

For CNS drug discovery programs, the target compound's TPSA of 58.56 Ų falls below the established 60–70 Ų threshold associated with favorable brain penetration [2]. When used as a central scaffold for parallel library synthesis, the benzylamino-tetrahydropyran core can be elaborated via amide coupling at the carboxylic acid, reductive amination or alkylation at the secondary amine (after debenzylation), or further functionalization of the benzyl aromatic ring. In contrast, the Boc and Cbz analogs (TPSA = 84.86 Ų) introduce an additional polar carbonyl that increases TPSA above the CNS-favorable threshold and may reduce passive permeability. The Fmoc analog (LogP = 3.62) risks excessive lipophilicity-driven promiscuity and poor aqueous solubility. The benzylamino compound occupies a 'sweet spot' in physicochemical space that makes it an attractive starting point for hit-to-lead optimization in neuroscience targets .

Synthesis of Constrained Peptidomimetics and Carbohydrate-Templated Amino Acid Derivatives

The tetrahydropyran ring serves as a conformationally constrained mimic of carbohydrate scaffolds, and the 4-benzylamino-4-carboxylic acid substitution pattern provides a rigidified amino acid isostere suitable for incorporation into peptidomimetics [3]. The benzylamino group can act as a masked secondary amine that, upon unveiling, allows further diversification—alkylation, acylation, or reductive amination—without affecting the carboxylic acid handle. This 'protecting-group-free yet protected' status is unique among the commercially available tetrahydropyran-4-carboxylic acid building blocks and enables efficient convergent synthesis strategies. The orthogonality profile supports the synthesis of carbohydrate-templated amino acids as described in patent literature (US 20080275213), where tetrahydropyranyl-derivatized amino acids constrain the side chain to generate sugar-mimetic pharmacophores [3].

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